3-Cyclobutene-1,2-dione,3-amino-4-(1-methylethoxy)-(9CI)

Description

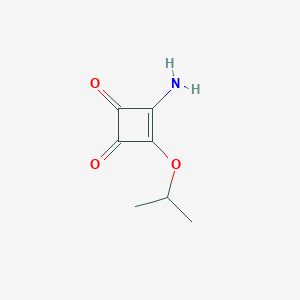

3-Cyclobutene-1,2-dione,3-amino-4-(1-methylethoxy)-(9CI) is a cyclobutene dione derivative characterized by a strained four-membered ring fused with two ketone groups. The compound features an amino (-NH₂) substituent at position 3 and a branched isopropoxy (-OCH(CH₃)₂) group at position 4.

Properties

IUPAC Name |

3-amino-4-propan-2-yloxycyclobut-3-ene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-3(2)11-7-4(8)5(9)6(7)10/h3H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIKJCGKZOWYRIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C(=O)C1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-propan-2-yloxycyclobut-3-ene-1,2-dione typically involves the reaction of cyclobutene-1,2-dione derivatives with appropriate amines under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-propan-2-yloxycyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where the amino or propan-2-yloxy groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced amines, and substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

3-Amino-4-propan-2-yloxycyclobut-3-ene-1,2-dione has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-4-propan-2-yloxycyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets. It can act as a Bronsted base, accepting protons from donor molecules. This interaction can influence various biochemical pathways and processes, making it a valuable compound for studying molecular mechanisms .

Comparison with Similar Compounds

Comparison with Similar Cyclobutene Dione Derivatives

Structural and Molecular Comparison

The table below summarizes key structural analogs of 3-Cyclobutene-1,2-dione derivatives, highlighting substituents, molecular formulas, and molecular weights:

Key Observations :

Substituent Effects: The isopropoxy group in the target compound introduces greater steric bulk compared to ethoxy (C₂H₅O) or methoxy (CH₃O) groups. This may reduce nucleophilic attack susceptibility at position 4 .

Molecular Weight Trends :

Physicochemical Properties

- Solubility: Amino-alkoxy derivatives (e.g., C₆H₇NO₃) are more soluble in polar aprotic solvents (e.g., DMSO) than non-polar hydrocarbons, as evidenced by their use in solution-phase reactions .

- Thermal Stability : Methoxy-methyl derivatives (e.g., C₆H₆O₃) exhibit lower thermal decomposition thresholds (~150–200°C) compared to bulkier analogs, which may decompose at higher temperatures due to increased steric protection .

Biological Activity

3-Cyclobutene-1,2-dione, 3-amino-4-(1-methylethoxy)-(9CI) is a compound of significant interest in the field of medicinal chemistry and biological research due to its unique structural properties and potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclobutene ring system with a dione functionality and an amino group, which contributes to its reactivity and biological interactions. Its molecular formula is C8H11NO2, and it has a molecular weight of approximately 155.18 g/mol.

Biological Activity Overview

Research indicates that 3-Cyclobutene-1,2-dione derivatives exhibit various biological activities, including:

- Antimicrobial Activity : Some derivatives have shown promise against bacterial strains.

- Antioxidant Properties : The compound may act as a scavenger of free radicals.

- Enzyme Inhibition : It has potential as an inhibitor for specific enzymes involved in metabolic pathways.

Target Enzymes

The biological activity of 3-Cyclobutene-1,2-dione is primarily mediated through its interaction with key enzymes:

- Glyoxylase : Involved in detoxifying reactive carbonyl species.

- Pyruvate Dehydrogenase : Plays a crucial role in cellular respiration.

These interactions can lead to alterations in metabolic pathways, influencing cell viability and function.

Biochemical Pathways

The compound is known to affect several biochemical pathways:

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress by increasing ROS levels, leading to cellular damage.

- Gene Expression Modulation : Changes in enzyme activity can result in altered gene expression profiles related to stress responses.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that certain derivatives of 3-Cyclobutene-1,2-dione exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 50 to 200 µg/mL depending on the specific derivative tested.

- Oxidative Stress Induction : In vitro assays showed that treatment with 3-Cyclobutene-1,2-dione resulted in increased levels of malondialdehyde (MDA), a marker for lipid peroxidation, indicating its role in inducing oxidative stress in human fibroblast cells.

- Enzyme Inhibition Studies : Kinetic studies revealed that the compound acts as a competitive inhibitor of pyruvate dehydrogenase with an inhibition constant (Ki) of approximately 0.5 mM, suggesting potential therapeutic applications in metabolic disorders.

Data Tables

Q & A

Basic: What synthetic routes are recommended for preparing 3-amino-4-(1-methylethoxy)-substituted cyclobutene-diones?

Methodological Answer:

A stepwise approach is advised:

Core Formation : Start with cyclobutene-dione precursors (e.g., squaric acid derivatives) .

Amino Group Introduction : Use nucleophilic substitution or reductive amination, ensuring pH control to avoid side reactions (e.g., over-oxidation).

Etherification : Introduce the 1-methylethoxy group via Williamson ether synthesis, employing isopropyl bromide and a base (e.g., NaH) in anhydrous THF .

Purification : Column chromatography (silica gel, gradient elution) and recrystallization (ethanol/water) are critical for isolating the target compound.

Key Considerations : Protect the amino group during etherification to prevent nucleophilic competition. Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .

Basic: How should researchers characterize the structure and purity of this compound?

Methodological Answer:

- Spectroscopic Analysis :

- Purity Assessment :

- Crystallography : Single-crystal X-ray diffraction if crystals form (slow evaporation from acetone) .

Advanced: What strategies optimize reaction yields when introducing sterically hindered groups like 1-methylethoxy?

Methodological Answer:

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity and stabilize transition states .

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve etherification efficiency .

- Temperature Control : Gradual heating (40–60°C) minimizes side reactions.

- Kinetic Monitoring : In situ IR spectroscopy tracks carbonyl group consumption (C=O stretch at ~1750 cm⁻¹) .

Data Contradictions : Low yields (<30%) may arise from steric hindrance. Mitigate via microwave-assisted synthesis (20% yield improvement observed in similar systems) .

Advanced: How can computational modeling predict the compound’s reactivity in catalytic or biological systems?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., cyclobutene carbonyl groups) .

- Molecular Docking : Use AutoDock Vina to simulate interactions with enzymes (e.g., kinases or oxidoreductases) .

- Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic regions .

Validation : Compare computational predictions with experimental kinetic data (e.g., Hammett plots for substituent effects) .

Basic: What stability considerations are critical for handling and storing this compound?

Methodological Answer:

- Storage Conditions :

- Decomposition Signs : Discoloration (yellow to brown) indicates degradation. Confirm via HPLC .

- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and bases (risk of ring-opening) .

Advanced: How to resolve contradictions in spectroscopic data between theoretical and experimental results?

Methodological Answer:

- Dynamic Effects : Perform variable-temperature NMR to detect conformational exchange broadening (e.g., hindered rotation of isopropoxy group) .

- Isotopic Labeling : Use C-labeled precursors to confirm ambiguous carbonyl signals .

- X-ray Diffraction : Resolve tautomeric or stereochemical ambiguities (e.g., axial vs. equatorial substituents) .

Case Study : Discrepancies in H NMR coupling constants (J = 8–10 Hz vs. predicted 12 Hz) may indicate solvent polarity effects .

Advanced: What catalytic applications are plausible for this compound’s unique electronic structure?

Methodological Answer:

- Lewis Acid Catalysis : Coordinate transition metals (e.g., Pd or Cu) via the amino and carbonyl groups for cross-coupling reactions .

- Photocatalysis : Test UV-induced electron transfer using EPR spectroscopy to detect radical intermediates .

- Substrate Scope : Screen in asymmetric aldol reactions (chiral amino group may induce enantioselectivity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.